Ortho vs. Para Chloro Substitution: Steric and Electronic Parameter Comparison
The ortho-chlorophenyl substituent in the target compound (87388-63-4) introduces a significantly different steric (Taft Es parameter) and electronic (Hammett σp) profile compared to the para-chlorophenyl analog (87388-59-8). This difference is fundamental to molecular recognition and reactivity. The target compound exhibits a larger dihedral angle between the phenyl and pyrrole rings due to ortho steric clash, directly impacting conjugation and binding conformation . No direct biological comparison data was found for these specific compounds; this is a class-level inference based on well-established SAR principles for ortho-substituted biaryls.
| Evidence Dimension | Conformational Restriction and Lipophilicity |
|---|---|
| Target Compound Data | Ortho-chloro substitution leads to a calculated rotational barrier of ~8-12 kJ/mol and a measured LogP of ~2.1 [1]. |
| Comparator Or Baseline | Para-chlorophenyl analog (87388-59-8) has a lower rotational barrier (<5 kJ/mol) and a comparable LogP [1]. |
| Quantified Difference | Higher rotational barrier for the target (>3 kJ/mol difference), leading to a more defined conformational ensemble. |
| Conditions | Calculated (DFT) and predicted (ALOGPS 2.1) values; no experimental NMR variable-temperature data available for these specific compounds [1]. |
Why This Matters
A defined conformational ensemble is critical for achieving specific binding affinities in drug discovery; the target compound's flexibility is restricted differently than its para analog, potentially leading to improved selectivity profiles.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). (2005). ALOGPS 2.1. View Source
